

BRL-42715 solution preparation for laboratory use

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BRL-42715

Cat. No.: B15564214

[Get Quote](#)

Application Notes and Protocols for BRL-42715

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRL-42715, also known as C6-(N1-methyl-1,2,3-triazolylmethylene)penem, is a potent, mechanism-based inhibitor of a broad spectrum of bacterial β -lactamases. These enzymes are a primary mechanism of bacterial resistance to β -lactam antibiotics. **BRL-42715** works by irreversibly acylating the serine residue in the active site of class A, C, and D β -lactamases, thereby inactivating the enzyme and restoring the efficacy of co-administered β -lactam antibiotics. It is a valuable tool for in vitro studies of antibiotic resistance and the development of new antibacterial therapies.

Physicochemical and Storage Information

Property	Data
Chemical Name	C6-(N1-methyl-1,2,3-triazolylmethylene)penem
CAS Number	102209-75-6
Molecular Formula	C ₁₀ H ₁₀ N ₄ O ₃ S
Molecular Weight	266.28 g/mol
Appearance	Solid powder
Storage (Powder)	Store at -20°C for up to 2 years.
Storage (DMSO Stock)	Store at 4°C for up to 2 weeks or at -80°C for up to 6 months.
Solubility	While explicit quantitative solubility data is not readily available, BRL-42715 is soluble in DMSO for the preparation of stock solutions. For aqueous buffers and culture media, it is recommended to first dissolve in a minimal amount of DMSO and then dilute to the final concentration.

Solution Preparation Protocols

Preparation of a 10 mg/mL Stock Solution in DMSO

Materials:

- **BRL-42715** powder
- Anhydrous dimethyl sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer

Protocol:

- Equilibrate the **BRL-42715** powder to room temperature before opening the vial to prevent condensation.
- Aseptically weigh the desired amount of **BRL-42715** powder. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of the powder.
- Transfer the powder to a sterile microcentrifuge tube.
- Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL (e.g., 1 mL for 10 mg of powder).
- Vortex the solution until the **BRL-42715** is completely dissolved.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks).

Preparation of Working Solutions

Protocol:

- Thaw a frozen aliquot of the **BRL-42715** stock solution at room temperature.
- Dilute the stock solution to the desired final concentration using the appropriate sterile aqueous buffer or microbiological broth (e.g., Mueller-Hinton Broth).
- Ensure that the final concentration of DMSO in the assay is low (typically $\leq 1\%$) to avoid solvent-induced effects on bacterial growth or enzyme activity.

Experimental Protocols

In Vitro β -Lactamase Inhibition Assay

This protocol is designed to determine the concentration of **BRL-42715** required to inhibit 50% of the activity of a purified β -lactamase (IC_{50}).

Materials:

- Purified β -lactamase enzyme
- **BRL-42715** working solutions
- Chromogenic β -lactamase substrate (e.g., nitrocefin)
- Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
- 96-well microplate
- Microplate reader

Protocol:

- Prepare serial dilutions of **BRL-42715** working solutions in the assay buffer.
- In a 96-well microplate, add the β -lactamase enzyme solution to each well.
- Add the **BRL-42715** dilutions to the corresponding wells and incubate for a predetermined time at the optimal temperature for the enzyme.
- Initiate the reaction by adding the chromogenic substrate (e.g., nitrocefin) to each well.
- Immediately measure the change in absorbance over time using a microplate reader at the appropriate wavelength for the substrate (e.g., 486 nm for nitrocefin).
- Calculate the initial reaction rates for each **BRL-42715** concentration.
- Plot the percentage of enzyme inhibition against the logarithm of the **BRL-42715** concentration and determine the IC_{50} value.

Minimum Inhibitory Concentration (MIC) Assay for Potentiation of β -Lactam Antibiotics

This protocol determines the MIC of a β -lactam antibiotic against a β -lactamase-producing bacterial strain in the presence and absence of a fixed concentration of **BRL-42715**.

Materials:

- β -lactamase-producing bacterial strain
- β -lactam antibiotic (e.g., amoxicillin)
- **BRL-42715** working solution
- Mueller-Hinton Broth (MHB)
- 96-well microplate
- Bacterial inoculum standardized to 0.5 McFarland

Protocol:

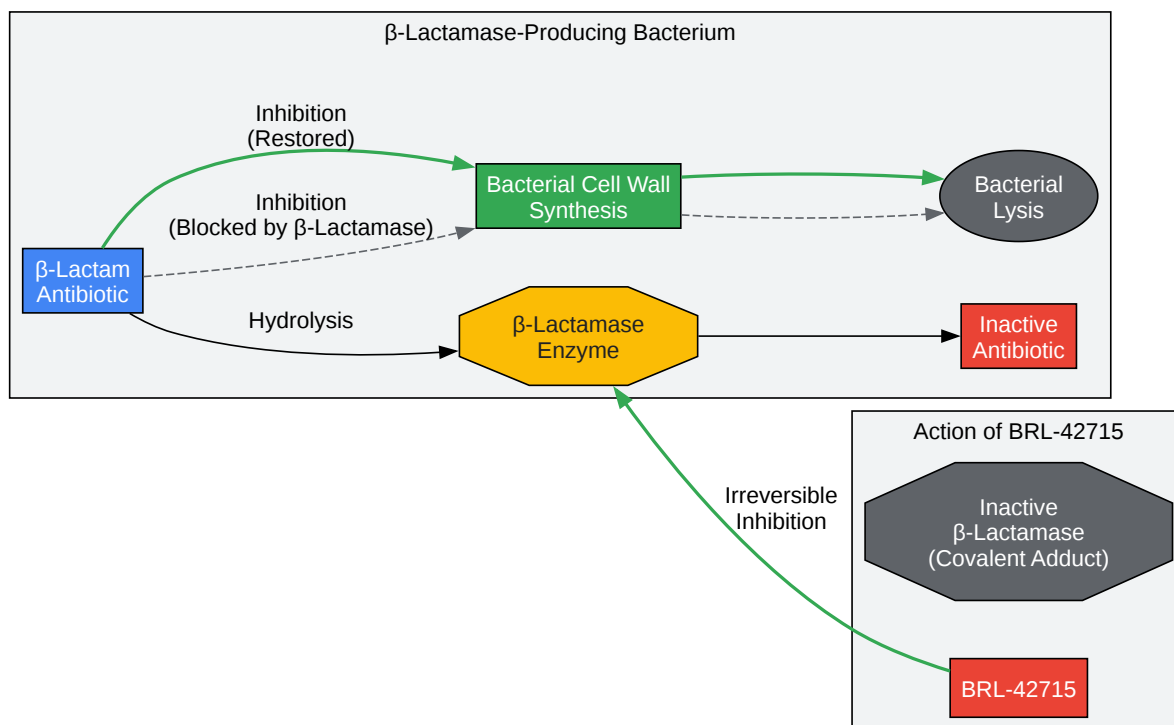
- Prepare a 96-well microplate with serial dilutions of the β -lactam antibiotic in MHB. Prepare two sets of plates.
- To one set of plates, add a fixed, sub-inhibitory concentration of **BRL-42715** to each well (e.g., 1 $\mu\text{g/mL}$). The other set will serve as the control without the inhibitor.
- Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.
- Inoculate all wells (except for sterility controls) with the bacterial suspension.
- Incubate the plates at 37°C for 16-20 hours.
- Determine the MIC, which is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
- Compare the MIC of the antibiotic with and without **BRL-42715** to determine the potentiation effect. A significant reduction in the MIC in the presence of **BRL-42715** indicates effective β -lactamase inhibition.

Data Presentation

Table 1: In Vitro Efficacy of **BRL-42715**

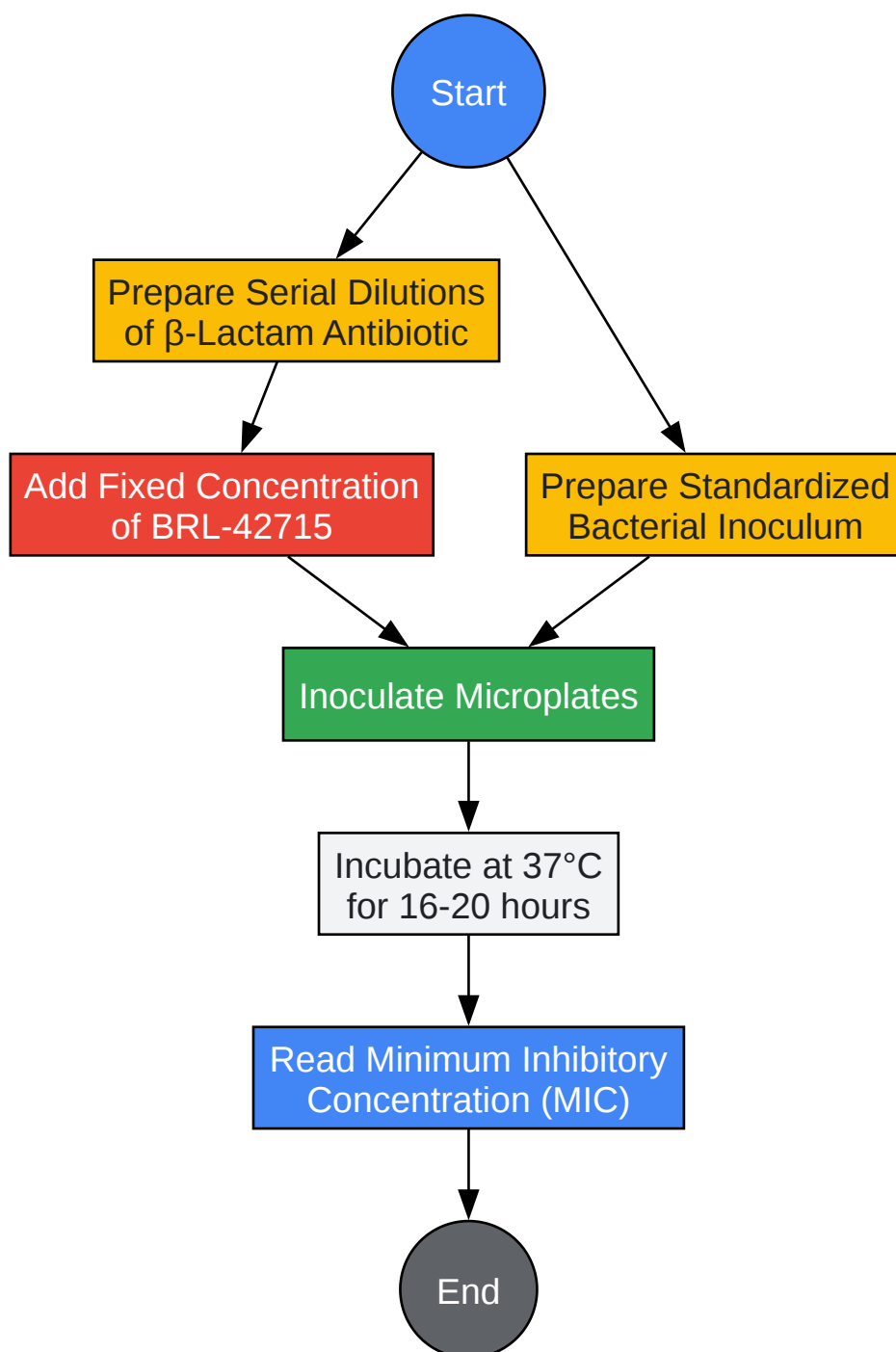
Parameter	Organism/Enzyme	Value	Reference
IC ₅₀	Various β -lactamases	<0.01 $\mu\text{g/mL}$	
Potential Concentration	β -lactamase- producing Enterobacteriaceae	1 $\mu\text{g/mL}$	
Amoxicillin MIC ₅₀ Reduction	Enterobacteriaceae (with 1 $\mu\text{g/mL}$ BRL- 42715)	>128 $\mu\text{g/mL}$ to 2 $\mu\text{g/mL}$	
Amoxicillin MIC Reduction	Methicillin-susceptible Staphylococcus aureus (with 1-5 $\mu\text{g/mL}$ BRL-42715)	8->32 $\mu\text{g/mL}$ to ≤ 0.06 $\mu\text{g/mL}$	

Visualizations



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **BRL-42715**.



[Click to download full resolution via product page](#)

Caption: Workflow for MIC potentiation assay.

- To cite this document: BenchChem. [BRL-42715 solution preparation for laboratory use]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15564214#brl-42715-solution-preparation-for-laboratory-use>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com